REACTION_SMILES
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[Br:13][Br:14].[CH3:15][C:16](=[O:17])[OH:18].[N:1]1([C:10]([CH3:11])=[O:12])[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21>>[N:1]1([C:10]([CH3:11])=[O:12])[CH2:2][CH2:3][c:4]2[cH:5][c:6]([Br:13])[cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCc2ccccc21
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Name
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Type
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product
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Smiles
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CC(=O)N1CCc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |